
2,3-Dihydrotetraphene-2,3,4-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydrotetraphene-2,3,4-triol is an organic compound characterized by its unique structure, which includes multiple hydroxyl groups attached to a dihydrotetraphene backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrotetraphene-2,3,4-triol typically involves multi-step organic reactions. One common method includes the hydroxylation of tetraphene derivatives under controlled conditions. The reaction often employs catalysts such as palladium or platinum to facilitate the addition of hydroxyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions: 2,3-Dihydrotetraphene-2,3,4-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in a fully saturated hydrocarbon.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully saturated hydrocarbons.
科学的研究の応用
2,3-Dihydrotetraphene-2,3,4-triol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antioxidant properties and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism by which 2,3-Dihydrotetraphene-2,3,4-triol exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, such as enzyme activity or signal transduction pathways.
類似化合物との比較
2,3-Dihydroxybenzene: Shares similar hydroxylation but differs in the aromatic ring structure.
Tetraphene-2,3-diol: Similar backbone but with fewer hydroxyl groups.
Phenanthrene-2,3,4-triol: Similar hydroxylation pattern but different core structure.
Uniqueness: 2,3-Dihydrotetraphene-2,3,4-triol is unique due to its specific arrangement of hydroxyl groups and the dihydrotetraphene backbone, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
特性
CAS番号 |
82056-13-1 |
|---|---|
分子式 |
C18H14O3 |
分子量 |
278.3 g/mol |
IUPAC名 |
2,3-dihydrobenzo[a]anthracene-2,3,4-triol |
InChI |
InChI=1S/C18H14O3/c19-16-9-15-13(17(20)18(16)21)6-5-12-7-10-3-1-2-4-11(10)8-14(12)15/h1-9,16,18-21H |
InChIキー |
PTKNDNAZUIZMJZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C(C(C(C=C43)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2-Dimethyl-1-(trimethylsilyl)-2,3-dihydro-1H-naphtho[1,8-cd]siline](/img/structure/B14410931.png)
![4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile](/img/structure/B14410932.png)
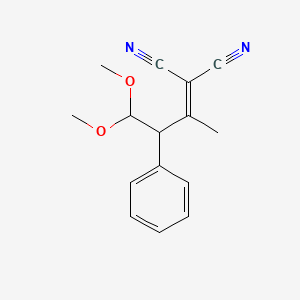
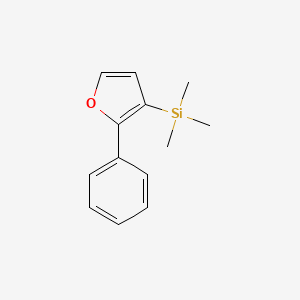
![Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14410941.png)
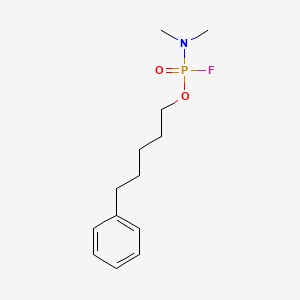
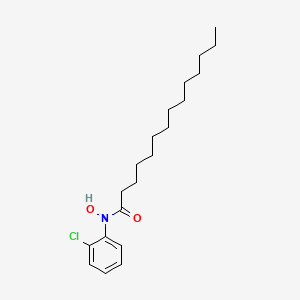
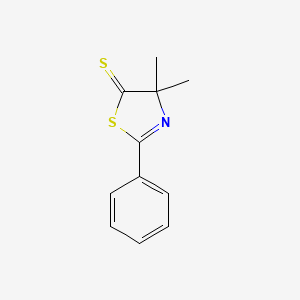
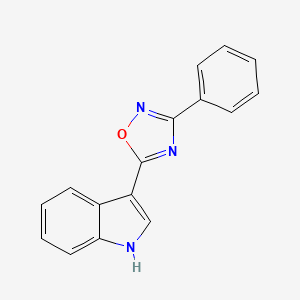
![5-([1,1'-Biphenyl]-4-yl)-2-(4-tert-butylphenyl)-1,3-oxazole](/img/structure/B14410969.png)
![Cyclohexanone, 2-[(1R)-2-nitro-1-(3-nitrophenyl)ethyl]-, (2S)-](/img/structure/B14410972.png)
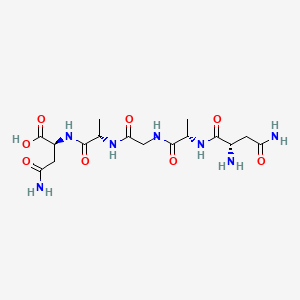
![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14410976.png)
